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molecular formula C7H13BrO2S B8619547 1-Propene, 3-bromo-2-[(1,1-dimethylethyl)sulfonyl]- CAS No. 97147-24-5

1-Propene, 3-bromo-2-[(1,1-dimethylethyl)sulfonyl]-

Cat. No. B8619547
M. Wt: 241.15 g/mol
InChI Key: RHICPTUSXIFNEF-UHFFFAOYSA-N
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Patent
US05750767

Procedure details

A mixture of 16.78 g (0.052 mol) of 1,3-dibromo-2-(t-butylsulfonyl) propane and 14 mL (0.12 mol) of 2,6-lutidine in 55 mL of CH2Cl2 was refluxed for 75 minutes. The solution was allowed to cool to room temperature and extracted with three 80-mL portions of 5% HCl followed by 80 mL of water. The organic layer was dried over MgSO41 filtered, and the solvent removed in vacuo from a water bath at 45° C. to give 11.46 g (91%) of the allyl bromide as a white solid, mp 40.5°-42.0° C., which was used without further purification.
Name
1,3-dibromo-2-(t-butylsulfonyl) propane
Quantity
16.78 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([S:6]([C:9]([CH3:12])([CH3:11])[CH3:10])(=[O:8])=[O:7])[CH2:4]Br.N1C(C)=CC=CC=1C>C(Cl)Cl>[C:9]([S:6]([C:3](=[CH2:4])[CH2:2][Br:1])(=[O:7])=[O:8])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
1,3-dibromo-2-(t-butylsulfonyl) propane
Quantity
16.78 g
Type
reactant
Smiles
BrCC(CBr)S(=O)(=O)C(C)(C)C
Name
Quantity
14 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
55 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 75 minutes
Duration
75 min
EXTRACTION
Type
EXTRACTION
Details
extracted with three 80-mL portions of 5% HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over MgSO41
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo from a water bath at 45° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)S(=O)(=O)C(CBr)=C
Measurements
Type Value Analysis
AMOUNT: MASS 11.46 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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